2-[hydroxy(4-methoxyphenyl)methyl]phenyl N,N,N',N'-tetramethyldiamidophosphate
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Overview
Description
2-[hydroxy(4-methoxyphenyl)methyl]phenyl N,N,N',N'-tetramethyldiamidophosphate is a complex organic compound with significant applications in various scientific fields This compound is known for its unique chemical structure, which includes a phosphinic acid ester group and a methoxy-alpha-hydroxybenzyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[hydroxy(4-methoxyphenyl)methyl]phenyl N,N,N',N'-tetramethyldiamidophosphate typically involves the reaction of dimethylamino phosphinic acid with 2-(4-methoxy-alpha-hydroxybenzyl)phenol. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, under controlled temperature and pressure conditions. The reaction may also require the use of solvents like dichloromethane or toluene to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then cooled, and the product is purified using techniques such as crystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-[hydroxy(4-methoxyphenyl)methyl]phenyl N,N,N',N'-tetramethyldiamidophosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine derivatives.
Scientific Research Applications
2-[hydroxy(4-methoxyphenyl)methyl]phenyl N,N,N',N'-tetramethyldiamidophosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex compounds.
Mechanism of Action
The mechanism of action of 2-[hydroxy(4-methoxyphenyl)methyl]phenyl N,N,N',N'-tetramethyldiamidophosphate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Diethyl phosphinic acid [2-(4-methoxy-alpha-hydroxybenzyl)phenyl] ester
- Diphenyl phosphinic acid [2-(4-methoxy-alpha-hydroxybenzyl)phenyl] ester
- Dimethyl phosphinic acid [2-(4-methoxy-alpha-hydroxybenzyl)phenyl] ester
Uniqueness
2-[hydroxy(4-methoxyphenyl)methyl]phenyl N,N,N',N'-tetramethyldiamidophosphate is unique due to the presence of the dimethylamino group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for specific research applications where these properties are desired.
Properties
Molecular Formula |
C18H25N2O4P |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
[2-[bis(dimethylamino)phosphoryloxy]phenyl]-(4-methoxyphenyl)methanol |
InChI |
InChI=1S/C18H25N2O4P/c1-19(2)25(22,20(3)4)24-17-9-7-6-8-16(17)18(21)14-10-12-15(23-5)13-11-14/h6-13,18,21H,1-5H3 |
InChI Key |
DUTFPZZQALASIV-UHFFFAOYSA-N |
SMILES |
CN(C)P(=O)(N(C)C)OC1=CC=CC=C1C(C2=CC=C(C=C2)OC)O |
Canonical SMILES |
CN(C)P(=O)(N(C)C)OC1=CC=CC=C1C(C2=CC=C(C=C2)OC)O |
Origin of Product |
United States |
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